Ispronicline (TC-1734) is a selective partial agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [, ]. It is a synthetic compound developed for its potential in enhancing cognitive function and neuroprotection [, ]. Ispronicline exhibits a higher affinity for the α4β2 nAChR compared to other subtypes, making it a valuable tool for studying the role of this specific receptor in various physiological processes [, , ].
Ispronicline is classified as a small molecule and falls under the category of neurological agents. Its primary mechanism involves modulating cholinergic signaling, which is crucial for cognitive functions such as memory and attention.
The synthesis likely employs reagents like methylamine and isopropyl alcohol under controlled conditions to facilitate these reactions .
Ispronicline has a molecular formula of and a molar mass of approximately 234.34\g/mol. The structure features:
This specific arrangement contributes to its selectivity for the α4β2 nicotinic acetylcholine receptor subtype, which is implicated in cognitive processes .
Ispronicline can undergo several chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes depend on the specific conditions employed during these reactions .
Ispronicline functions primarily as a partial agonist at α4β2 nicotinic acetylcholine receptors. This selectivity allows it to enhance cholinergic signaling without the full activation associated with nicotine, thereby potentially reducing side effects such as addiction.
The physical and chemical properties of Ispronicline are summarized as follows:
Ispronicline has been studied for several potential applications:
Despite initial promising results in early-phase clinical trials, further development has been limited due to inconclusive efficacy results in larger trials .
Ispronicline (TC-1734, AZD-3480) functions as a brain-selective partial agonist targeting the α4β2 nAChR subtype, with high binding affinity (Ki = 11 nM) [6]. This partial agonism enhances cognitive function without eliciting the full receptor activation associated with nicotine. Preclinical studies demonstrate that ispronicline administration (10-20 mg/kg) significantly improves working and reference memory in rodents for 18-24 hours post-dose, despite a plasma half-life of only ~1 hour. This prolonged effect suggests downstream neuromodulatory mechanisms beyond direct receptor binding [1] [2]. The compound's efficacy stems from its ability to stabilize α4β2 nAChRs in a desensitized state upon prolonged exposure, reducing neuronal overexcitation while maintaining cholinergic tone. Electrophysiological data confirm that ispronicline potentiates glutamatergic transmission in hippocampal-prefrontal cortex pathways, providing a mechanism for its cognition-enhancing properties [1] [5].
Ispronicline exhibits remarkable selectivity for α4β2 nAChRs over other nicotinic subtypes:
Table 1: Receptor Selectivity Profile of Ispronicline
Receptor Subtype | Affinity (Ki) | Selectivity Ratio |
---|---|---|
α4β2 nAChR | 11 nM | 1 (Reference) |
α7 nAChR | >1,000 nM | >90-fold |
α3β4 nAChR | >1,000 nM | >90-fold |
Muscarinic receptors | Not detectable | N/A |
The α4β2 nAChR exists in two stoichiometries: the high-sensitivity (α4)2(β2)3 isoform (EC₅₀ = 1 μM for ACh) and the dominant low-sensitivity (α4)3(β2)2 isoform (EC₅₀ = 100 μM for ACh). Ispronicline preferentially activates the high-sensitivity isoform, which constitutes most cortical receptors involved in cognition. This stoichiometric selectivity contributes to its favorable neuropharmacological profile [1]. Binding kinetics studies reveal slow dissociation from α4β2 receptors, potentially explaining its sustained cognitive effects despite rapid plasma clearance. The compound's molecular structure facilitates blood-brain barrier penetration, achieving brain concentrations 3-5 times higher than plasma levels within 30 minutes post-administration [6].
Through α4β2 nAChR partial agonism, ispronicline enhances cholinergic signaling in key cognitive regions:
In human trials, 10-day administration significantly improved attention (p<0.01) and episodic memory (p<0.05) compared to placebo in age-associated memory impairment subjects. These effects correlated with EEG changes showing enhanced gamma wave activity (30-50 Hz) in frontal regions, indicative of optimized cortical information processing [1] [8]. The compound also counteracts cholinergic deficits in Alzheimer's models by upregulating vesicular acetylcholine transporter expression and preserving choline acetyltransferase activity in the nucleus basalis of Meynert [5].
Ispronicline modulates critical neurotransmitter systems beyond cholinergic pathways:
Dopaminergic Circuitry:
Glutamatergic Effects:
Table 2: Neurotransmitter Modulation by Ispronicline in Preclinical Models
Brain Region | Dopamine Change | Glutamate Modulation | Cognitive Effect |
---|---|---|---|
Prefrontal cortex | +35% | NMDA potentiation | Working memory enhancement |
Hippocampus (CA1) | +15% | LTP facilitation | Episodic memory improvement |
Ventral tegmental area | +40% | Minimal effect | Attention enhancement |
Amygdala (CeA) | Not measured | Reduced excitotoxicity | Emotional memory modulation |
c-Fos expression mapping reveals region-specific neuronal activation, with significant increases in the hypothalamic paraventricular nucleus (PVN) and central amygdala (CeA) following subcutaneous administration (30 mg/kg). This activation pattern differs markedly from nicotine, which induces widespread cortical Fos expression. The selective CeA activation suggests ispronicline may modulate emotional memory consolidation without generalized arousal effects [3]. The compound also normalizes aberrant glutamatergic signaling in Alzheimer's models by reducing amyloid-β oligomer binding to α4β2 nAChRs, thereby preserving synaptic plasticity mechanisms [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1